![molecular formula C27H25ClN4O3S B2702600 N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-36-3](/img/structure/B2702600.png)
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its structure, synthesis, biological activity, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C27H25ClN4O3S
- Molecular Weight: 521.0 g/mol
- CAS Number: 689770-36-3
The compound features a complex structure that includes a chlorophenyl moiety and a morpholino group attached to a tetrahydroquinazoline core. This structural complexity is believed to contribute to its biological activity.
Anticancer Properties
Studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example:
-
Inhibition of Cancer Cell Proliferation:
- A related study showed that benzofuran derivatives exhibited IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines . This suggests that structural modifications similar to those in N-[...]-benzamide could enhance antiproliferative effects.
- Mechanism of Action:
Additional Biological Activities
Beyond anticancer effects, the compound's structure suggests potential activities against various biological targets:
- Antimicrobial Activity: Compounds with similar morpholino groups have been shown to possess antimicrobial properties.
- Enzyme Inhibition: The presence of the sulfonamide group may indicate potential as an enzyme inhibitor, which could be explored further in biochemical assays.
Study on Related Compounds
A comparative study on morpholino-substituted derivatives revealed that:
- Compounds with morpholino groups significantly enhanced cytotoxicity against cancer cell lines compared to their non-morpholino counterparts .
The study highlighted the importance of substituent effects on biological activity, emphasizing that the presence of functional groups like morpholines can lead to improved pharmacological profiles.
Compound | IC50 (µM) | Cell Line | Activity Type |
---|---|---|---|
4b | 1.48 | A549 | Antiproliferative |
15a | 2.52 | NCI-H23 | Apoptosis Induction |
16a | 1.50 | NCI-H23 | Apoptosis Induction |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide exhibit promising anticancer properties. Specifically, derivatives of the compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the compound could enhance its efficacy against various cancer cell lines by targeting key signaling pathways associated with tumor growth and survival .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
The structure of this compound allows for extensive SAR studies. Researchers can modify different functional groups to assess their impact on biological activity. This approach is crucial for developing more potent analogs with improved pharmacokinetic profiles and reduced toxicity .
Antimicrobial Properties
Broad-Spectrum Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The presence of the morpholine and thiazolidine moieties in the structure is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
Neuropharmacology
Potential for Neurological Applications
Given the structural features of this compound, there is potential for applications in neuropharmacology. Compounds with similar morpholine structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders such as depression or anxiety .
-
Kinase Inhibition in Cancer Cells
A study involving a series of analogs derived from this compound demonstrated significant inhibition of specific kinases associated with tumor progression. The results indicated that certain modifications increased selectivity and potency against cancer cell lines . -
Antimicrobial Efficacy Testing
Another research initiative tested the antimicrobial properties of related compounds against common pathogens. The findings revealed that modifications to the thiazolidine ring enhanced antibacterial activity significantly compared to unmodified versions .
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c28-21-3-1-2-19(14-21)16-29-25(33)20-6-4-18(5-7-20)17-32-26(34)23-15-22(31-10-12-35-13-11-31)8-9-24(23)30-27(32)36/h1-9,14-15,23H,10-13,16-17H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOFVVYOXQLSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.